molecular formula C23H23FN2O4S B12385344 Hsd17B13-IN-19

Hsd17B13-IN-19

Cat. No.: B12385344
M. Wt: 442.5 g/mol
InChI Key: HJBDUAGEXDPCFC-UHFFFAOYSA-N
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Description

Hsd17B13-IN-19 is a novel inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

Preparation Methods

The synthesis of Hsd17B13-IN-19 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as halogenation, nitration, and reduction to form the desired intermediate. The final step involves coupling the intermediate with a suitable amine under specific reaction conditions to yield this compound .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs .

Chemical Reactions Analysis

Hsd17B13-IN-19 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hsd17B13-IN-19 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-19 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the metabolism of lipid droplets in the liver, leading to reduced lipid accumulation and inflammation. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions. The pathways involved in this mechanism include the regulation of lipid metabolism and inflammatory responses in liver cells .

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C23H23FN2O4S/c1-13-14(2)31-23(26-21(28)16-8-9-18(27)17(24)12-16)20(13)22(29)25-11-10-15-6-4-5-7-19(15)30-3/h4-9,12,27H,10-11H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

HJBDUAGEXDPCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)O)F)C

Origin of Product

United States

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